molecular formula C9H7FO B15090088 2-Ethynyl-1-fluoro-3-methoxybenzene

2-Ethynyl-1-fluoro-3-methoxybenzene

Cat. No.: B15090088
M. Wt: 150.15 g/mol
InChI Key: LWKGWSYFWKBJDL-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-methoxybenzene with acetylene in the presence of a strong base, such as sodium amide, under anhydrous conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with an ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the ethynyl, fluoro, or methoxy groups can be replaced by other substituents.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include alkenes or alkanes.

Scientific Research Applications

2-Ethynyl-1-fluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-1-fluoro-3-methoxybenzene is unique due to the presence of both the ethynyl and fluorine groups, which impart distinct chemical properties.

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

2-ethynyl-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C9H7FO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3

InChI Key

LWKGWSYFWKBJDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C#C

Origin of Product

United States

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